molecular formula C11H15F3NO2+ B1196276 m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene

m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene

Cat. No. B1196276
M. Wt: 250.24 g/mol
InChI Key: KGVDBJQLTHWAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-trimethylammonio(2,2,2-trifluoro-1,1-dihydroxyethyl)benzene is a quaternary ammonium ion that is the N,N,N-trimethyl derivative of 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)aniline.

Scientific Research Applications

  • Acetylcholinesterase Inhibition : This compound has been identified as a potent, reversible, and time-dependent inhibitor of acetylcholinesterases. The study by Nair, Lee, and Quinn (1993) in the Journal of the American Chemical Society demonstrates its potential as an enzyme inhibitor, which could have implications in the treatment of diseases like Alzheimer's (Nair, Lee, & Quinn, 1993).

  • Generation of Fluorinated Derivatives : Wenk and Sander (2002) in the European Journal of Organic Chemistry explored the generation of fluorinated m-didehydrobenzenes, including compounds related to m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene. Their work provides insights into the formation and properties of these fluorinated derivatives (Wenk & Sander, 2002).

  • Epoxidation of Perfluoroalkenes : A study by Ono and Henderson (2002) in Tetrahedron Letters describes the use of trimethylamine N-oxide and iodosylbenzene for the epoxidation of perfluoroalkenes, a process relevant to the chemical applications of compounds like m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene (Ono & Henderson, 2002).

  • Electrochemical Reduction Studies : McGuire and Peters (2016) in the Journal of The Electrochemical Society conducted studies on the electrochemical reduction of related compounds, which could be relevant for understanding the electrochemical properties of m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene (McGuire & Peters, 2016).

  • Foam Control by Ionic Liquids : Research by Shi, Yin, and Shen (2016) in RSC Advances discusses a new surface-active ionic liquid related to m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene for switchable foam control. This could have implications in industrial processes where foam control is crucial (Shi, Yin, & Shen, 2016).

  • Coordination Cages and Photophysical Properties : Bonakdarzadeh et al. (2015) in Inorganic Chemistry explored the creation of electron-deficient and electron-rich coordination cages, which could have relevance in understanding the complex interactions involving compounds like m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene (Bonakdarzadeh et al., 2015).

properties

Product Name

m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene

Molecular Formula

C11H15F3NO2+

Molecular Weight

250.24 g/mol

IUPAC Name

trimethyl-[3-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium

InChI

InChI=1S/C11H15F3NO2/c1-15(2,3)9-6-4-5-8(7-9)10(16,17)11(12,13)14/h4-7,16-17H,1-3H3/q+1

InChI Key

KGVDBJQLTHWAJF-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1=CC=CC(=C1)C(C(F)(F)F)(O)O

Canonical SMILES

C[N+](C)(C)C1=CC=CC(=C1)C(C(F)(F)F)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene
Reactant of Route 2
m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene
Reactant of Route 3
m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene
Reactant of Route 4
m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene
Reactant of Route 5
m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene
Reactant of Route 6
m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene

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